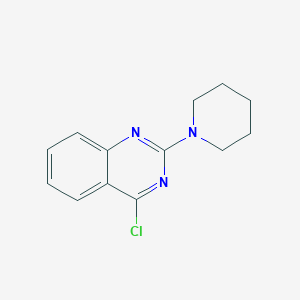

4-氯-2-(哌啶-1-基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinazoline, a class of organic compounds that are characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline and its derivatives often involves the reaction of 2, 4-dichloroquinazoline with different N-substituted piperazines . The process disclosed in U.S.Pat.No.8, 410,268B2 has been used to synthesize these compounds with good yields and purity .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline is characterized by a quinazoline core, which consists of two fused six-membered aromatic rings (benzene & pyrimidine), substituted at the 2nd and 4th positions by a piperidine ring and a chlorine atom, respectively .Chemical Reactions Analysis

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have been found to undergo various chemical reactions. For instance, they can react with different N-substituted piperazines to form a series of title compounds . They can also participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(piperidin-1-yl)quinazoline include a melting point of 202°C, and a molecular weight of 241.68 . It is a powder at room temperature .科学研究应用

药物设计与合成

哌啶衍生物,包括“4-氯-2-(哌啶-1-基)喹唑啉”,是药物设计中最重要的合成片段 . 它们在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

抗癌应用

哌啶衍生物以不同的方式被用作抗癌剂 . 这些化合物中哌啶部分的存在有助于它们的抗癌特性 .

抗菌应用

某些哌啶衍生物对大肠杆菌(E.coli)、铜绿假单胞菌(P.aeruginosa)、金黄色葡萄球菌(S.aureus)、巨大芽孢杆菌以及对黑曲霉和黄曲霉具有抗真菌活性 .

抗病毒应用

哌啶衍生物也用作抗病毒剂 . 这些化合物中哌啶部分有助于它们的抗病毒特性 .

抗疟疾应用

哌啶衍生物被用作抗疟疾剂 . 这些化合物中哌啶部分有助于它们的抗疟疾特性 .

降压应用

哌啶衍生物被用作降压剂 . 这些化合物中哌啶部分有助于它们的降压特性 .

镇痛和抗炎应用

哌啶衍生物被用作镇痛和抗炎剂 . 这些化合物中哌啶部分有助于它们的镇痛和抗炎特性 .

抗精神病应用

作用机制

Target of Action

The primary target of 4-Chloro-2-(piperidin-1-yl)quinazoline is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors are non-competitive sites that play a crucial role in the central nervous system, particularly in fast synaptic transmission.

Mode of Action

4-Chloro-2-(piperidin-1-yl)quinazoline interacts with its target, the AMPA receptors, by binding to their non-competitive site . This binding alters the normal function of the receptors, which can lead to changes in the transmission of signals in the nervous system.

Biochemical Pathways

It is known that the compound’s interaction with ampa receptors can influence various neurological processes . This can potentially affect downstream effects such as neuronal excitability and synaptic plasticity.

Result of Action

The binding of 4-Chloro-2-(piperidin-1-yl)quinazoline to AMPA receptors results in anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by excessive neuronal activity, such as epilepsy.

未来方向

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have shown promise in various therapeutic applications, including as potential anticancer agents . Future research could focus on further exploring these therapeutic potentials and developing more efficient synthesis methods.

生化分析

Biochemical Properties

4-Chloro-2-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between 4-Chloro-2-(piperidin-1-yl)quinazoline and kinases involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 4-Chloro-2-(piperidin-1-yl)quinazoline on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Chloro-2-(piperidin-1-yl)quinazoline can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-(piperidin-1-yl)quinazoline involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as kinases, and inhibits their activity. The inhibition of kinase activity results in the disruption of downstream signaling pathways, leading to changes in gene expression and cellular behavior. Furthermore, 4-Chloro-2-(piperidin-1-yl)quinazoline can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(piperidin-1-yl)quinazoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 4-Chloro-2-(piperidin-1-yl)quinazoline can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(piperidin-1-yl)quinazoline vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At higher doses, 4-Chloro-2-(piperidin-1-yl)quinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Chloro-2-(piperidin-1-yl)quinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to alterations in metabolite levels and metabolic flux. For example, the inhibition of glycolytic enzymes by 4-Chloro-2-(piperidin-1-yl)quinazoline can result in decreased glucose metabolism and reduced energy production in cells .

Transport and Distribution

The transport and distribution of 4-Chloro-2-(piperidin-1-yl)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of 4-Chloro-2-(piperidin-1-yl)quinazoline within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .

Subcellular Localization

The subcellular localization of 4-Chloro-2-(piperidin-1-yl)quinazoline is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 4-Chloro-2-(piperidin-1-yl)quinazoline to these compartments can enhance its ability to interact with target biomolecules and exert its biochemical effects .

属性

IUPAC Name |

4-chloro-2-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHLTIZFIITQHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)